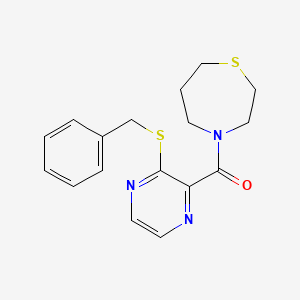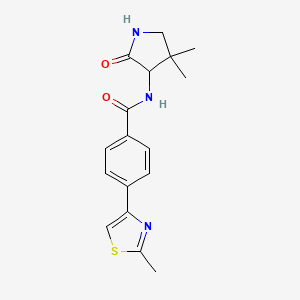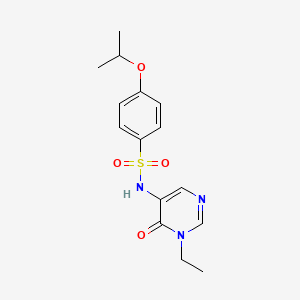![molecular formula C15H16BrN3O B6751495 [3-[(3-Bromophenyl)methyl]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B6751495.png)
[3-[(3-Bromophenyl)methyl]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(3-Bromophenyl)methyl]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3-Bromophenyl)methyl]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of benzyl chloride to obtain 3-bromobenzyl chloride. This intermediate is then reacted with azetidine under basic conditions to form the azetidin-1-yl derivative. The final step involves the coupling of this intermediate with 1-methylpyrazole-3-carboxylic acid under dehydrating conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[(3-Bromophenyl)methyl]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups, potentially altering its chemical properties and reactivity.
Coupling Reactions: The azetidine and pyrazole moieties can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[(3-Bromophenyl)methyl]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways. Studies may focus on its efficacy, selectivity, and pharmacokinetic properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups allow for the creation of materials with tailored characteristics.
Wirkmechanismus
The mechanism of action of [3-[(3-Bromophenyl)methyl]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The azetidine and pyrazole rings can interact with biological macromolecules, influencing their function and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)benzylamine
- 2,2’-Bipyridyl
- tert-Butylamine
Uniqueness
Compared to similar compounds, [3-[(3-Bromophenyl)methyl]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone stands out due to its combination of a bromophenyl group, an azetidine ring, and a pyrazole moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
[3-[(3-bromophenyl)methyl]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O/c1-18-6-5-14(17-18)15(20)19-9-12(10-19)7-11-3-2-4-13(16)8-11/h2-6,8,12H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYJYMFOKYARJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CC(C2)CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(3-Acetamido-4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B6751416.png)

![N-[3-(1,3-dioxolan-2-yl)phenyl]-2,4-dimethylpent-4-enamide](/img/structure/B6751431.png)
![Methyl 3-[(6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonyl)amino]propanoate](/img/structure/B6751434.png)
![1-[3-(5-Cyclopropylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B6751436.png)
![Methyl 2-[1-[2-(3-methylimidazol-4-yl)acetyl]-2,3-dihydroindol-2-yl]acetate](/img/structure/B6751445.png)
![5-ethyl-N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B6751458.png)
![4-[[2-(2-Cyclopropyl-4-oxopiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B6751461.png)

![N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-pentoxyacetamide](/img/structure/B6751468.png)
![N-[2-hydroxy-1-(3-methylimidazol-4-yl)ethyl]-4,5-dimethyl-1H-indole-2-carboxamide](/img/structure/B6751475.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide](/img/structure/B6751502.png)

![2-[1-(2,2-difluoroethyl)piperidin-4-yl]-N-(1-hydroxy-4-methylpentan-3-yl)acetamide](/img/structure/B6751518.png)
